molecular formula C15H17N3O3S B3890322 N-(2-furylmethyl)-3-[(2-thienylacetyl)hydrazono]butanamide

N-(2-furylmethyl)-3-[(2-thienylacetyl)hydrazono]butanamide

Cat. No.: B3890322
M. Wt: 319.4 g/mol
InChI Key: KCQCCIOOJKKKJQ-GZTJUZNOSA-N
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Description

“N-(2-furylmethyl)-3-[(2-thienylacetyl)hydrazono]butanamide” is a complex organic compound. It contains a furylmethyl group, which suggests the presence of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom). It also has a thienylacetyl group, indicating the presence of a thiophene ring (a five-membered aromatic ring with four carbon atoms and one sulfur atom). The term “hydrazono” suggests the presence of a hydrazone functional group, which is typically formed by the reaction of a hydrazine with a ketone or aldehyde .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the appropriate furan and thiophene derivatives, followed by the introduction of the hydrazone group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to contain furan and thiophene rings, along with a hydrazone functional group. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

Furan and thiophene rings are aromatic and relatively stable, but can undergo electrophilic aromatic substitution reactions. The hydrazone group can be involved in various reactions, including oxidation and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and the presence of any additional substituents .

Mechanism of Action

Without specific context or additional information, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug or a catalyst, for example, the mechanism of action would depend on the specific biological target or chemical reaction .

Safety and Hazards

As with any chemical compound, handling “N-(2-furylmethyl)-3-[(2-thienylacetyl)hydrazono]butanamide” would require appropriate safety precautions. Without specific information about this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being studied. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

(3E)-N-(furan-2-ylmethyl)-3-[(2-thiophen-2-ylacetyl)hydrazinylidene]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-11(8-14(19)16-10-12-4-2-6-21-12)17-18-15(20)9-13-5-3-7-22-13/h2-7H,8-10H2,1H3,(H,16,19)(H,18,20)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQCCIOOJKKKJQ-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CC=CS1)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CS1)/CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-furylmethyl)-3-[(2-thienylacetyl)hydrazono]butanamide
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